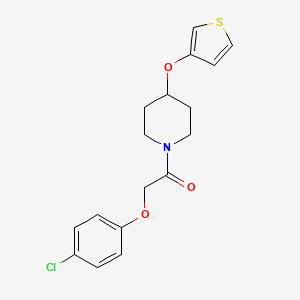

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic organic compound that has garnered interest in various fields of scientific research

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 4-Chlorophenol: This can be achieved through the chlorination of phenol using chlorine gas in the presence of a catalyst.

Formation of 4-Chlorophenoxyacetic Acid: 4-Chlorophenol is reacted with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.

Synthesis of 4-(Thiophen-3-yloxy)piperidine: Thiophene-3-ol is reacted with piperidine in the presence of a base to form 4-(thiophen-3-yloxy)piperidine.

Coupling Reaction: The final step involves the coupling of 4-chlorophenoxyacetic acid with 4-(thiophen-3-yloxy)piperidine under acidic conditions to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Functional Group Analysis and Reactivity

The compound exhibits multiple reactive functional groups, including:

-

Ketone group (C=O): Prone to nucleophilic attack or reduction.

-

Aromatic ether moieties (4-chlorophenoxy and thiophen-3-yloxy): Susceptible to cleavage under acidic conditions or oxidation.

-

Piperidine ring : The secondary amine in the piperidine core can undergo alkylation, acylation, or protonation.

-

Thiophene ring : May participate in electrophilic substitution or deprotonation reactions.

These groups enable diverse reactivity, as noted in synthesis protocols involving chlorinated phenols and piperidine derivatives.

Common Chemical Reactions

| Reaction Type | Reagents/Conditions | Product/Outcome | Citations |

|---|---|---|---|

| Hydrolysis | Acidic/basic aqueous conditions | Cleavage of ether bonds to form phenol derivatives or carboxylic acids | |

| Oxidation | Potassium permanganate (KMnO₄) | Oxidation of thiophene rings or aromatic ethers to sulfoxides/sulfones | |

| Nucleophilic Substitution | Alkyl halides (e.g., R-X) | Alkylation of the piperidine nitrogen | |

| Reduction | LiAlH₄ or NaBH₄ | Reduction of the ketone to a primary alcohol | |

| Acylation/Alkylation | Acyl chlorides (RCOCl) or alkylating agents | Modification of the piperidine nitrogen or ketone carbonyl |

Enzymatic and Biological Interactions

While not directly a chemical reaction, the compound’s interactions with biological systems (e.g., lysosomal phospholipase A2 inhibition ) highlight its role in drug development. Such interactions may influence its stability or reactivity in physiological environments.

Comparative Reactivity Profile

Aplicaciones Científicas De Investigación

The biological activity of this compound has been primarily studied in relation to its potential therapeutic applications. Notably, it exhibits:

- Enzyme Inhibition : The compound has shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are relevant for treating neurological disorders and infections, respectively.

- Binding Affinity : High binding affinity with bovine serum albumin (BSA) suggests potential uses in drug delivery systems.

Medicinal Chemistry Applications

Research indicates that 2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone may be effective in:

- Neurological Disorders : Its ability to inhibit AChE positions it as a candidate for the treatment of Alzheimer's disease and other cognitive impairments.

- Antimicrobial Activity : Preliminary studies have indicated that derivatives of this compound exhibit antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have documented the efficacy of this compound in various applications:

- Inhibition Studies : A study demonstrated that the compound effectively inhibited AChE activity in vitro, leading to increased acetylcholine levels, which are crucial for cognitive function .

- Antimicrobial Efficacy : In a comparative study, derivatives of this compound were tested against standard bacterial strains. Results showed significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

- Pharmacokinetic Profiling : Research has also focused on the pharmacokinetics of the compound, assessing its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are vital for understanding the therapeutic potential and safety profile of the compound .

Mecanismo De Acción

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Chlorophenoxy)acetic Acid: A simpler analog with similar structural features.

4-(Thiophen-3-yloxy)piperidine: Shares the thiophen-3-yloxy and piperidine groups.

4-Chlorophenol: Contains the chlorophenoxy group.

Uniqueness

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Actividad Biológica

2-(4-Chlorophenoxy)-1-(4-(thiophen-3-yloxy)piperidin-1-yl)ethanone is a synthetic compound with potential therapeutic applications. Its unique structure, characterized by a chlorophenoxy group and a thiophenoxy-piperidine moiety, suggests various biological activities. This article reviews its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

- Molecular Formula : C17H18ClNO3S

- Molecular Weight : 351.85 g/mol

- Purity : Typically 95% .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biochemical pathways. The exact mechanism remains to be fully elucidated, but preliminary studies indicate potential interactions with:

- Enzymes : Possible inhibition of acetylcholinesterase and urease.

- Receptors : Binding affinity to certain G-protein coupled receptors (GPCRs) .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of compounds with similar structures exhibit antimicrobial properties. For instance, compounds bearing piperidine moieties have shown moderate to strong antibacterial activity against strains such as Salmonella typhi and Bacillus subtilis . While specific data on this compound is limited, its structural similarity to these derivatives suggests potential efficacy.

Anticancer Potential

The compound's structural components indicate a possibility for anticancer activity. Research on related compounds has shown selective cytotoxicity against various tumor cell lines. For example, compounds with similar piperidine structures have been investigated for their effects on cancer cell proliferation .

Enzyme Inhibition

Inhibitory effects on enzymes such as acetylcholinesterase and urease have been noted in related compounds. These activities suggest that this compound could serve as a lead compound for the development of new enzyme inhibitors .

Synthetic Routes

The synthesis of this compound typically involves multiple steps:

- Preparation of 4-Chlorophenol : Chlorination of phenol.

- Formation of 4-Chlorophenoxyacetic Acid : Reaction with chloroacetic acid.

- Synthesis of 4-(Thiophen-3-yloxy)piperidine : Reaction between thiophene-3-ol and piperidine.

- Coupling Reaction : Final coupling under acidic conditions to yield the target compound .

Study 1: Antimicrobial Screening

A study evaluated the antimicrobial activity of synthesized piperidine derivatives, finding significant inhibition against Salmonella typhi. The IC50 values ranged from moderate (10 µM) to strong (2 µM), indicating that modifications to the piperidine structure can enhance activity .

Study 2: Anticancer Activity

A series of piperidine derivatives were tested against various cancer cell lines, revealing promising cytotoxic effects. The most active compounds exhibited IC50 values in the low micromolar range, suggesting that similar derivatives could be explored further for anticancer therapies .

Study 3: Enzyme Inhibition

Research focused on enzyme inhibitors highlighted that certain piperidine-based compounds had strong inhibitory effects on urease, with IC50 values significantly lower than standard inhibitors, indicating potential therapeutic applications in managing conditions like kidney stones .

Propiedades

IUPAC Name |

2-(4-chlorophenoxy)-1-(4-thiophen-3-yloxypiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18ClNO3S/c18-13-1-3-14(4-2-13)21-11-17(20)19-8-5-15(6-9-19)22-16-7-10-23-12-16/h1-4,7,10,12,15H,5-6,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJEIAAZNAOXNLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CSC=C2)C(=O)COC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.